Cas no 2137473-52-8 (2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid)

2-{(tert-Butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid is a specialized intermediate in organic synthesis, featuring both a Boc-protected amino group and a diethylpyrazole moiety. Its structural complexity makes it valuable for constructing peptidomimetics and heterocyclic compounds. The tert-butoxycarbonyl (Boc) group provides selective deprotection under mild acidic conditions, enabling controlled synthetic pathways. The 3,5-diethylpyrazole substituent enhances steric and electronic properties, influencing reactivity in targeted applications. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced polarity and stability under standard reaction conditions. Its well-defined functional groups allow for precise modifications, making it a versatile building block in pharmaceutical research.
2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid structure
2137473-52-8 structure
Product name:2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
CAS No:2137473-52-8
MF:C16H27N3O4
Molecular Weight:325.403284311295
CID:5767545
PubChem ID:165490366

2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
    • 2137473-52-8
    • EN300-1141041
    • 2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
    • インチ: 1S/C16H27N3O4/c1-7-11-9-12(8-2)19(18-11)10(3)13(14(20)21)17-15(22)23-16(4,5)6/h9-10,13H,7-8H2,1-6H3,(H,17,22)(H,20,21)
    • InChIKey: XAAJBCVFBVLMNT-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)C(C)N1C(CC)=CC(CC)=N1)=O)C(C)(C)C

計算された属性

  • 精确分子量: 325.20015635g/mol
  • 同位素质量: 325.20015635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 8
  • 複雑さ: 422
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.4Ų
  • XLogP3: 2.6

2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1141041-0.5g
2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
2137473-52-8 95%
0.5g
$1385.0 2023-10-26
Enamine
EN300-1141041-1g
2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
2137473-52-8 95%
1g
$1442.0 2023-10-26
Enamine
EN300-1141041-1.0g
2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
2137473-52-8
1g
$0.0 2023-06-09
Enamine
EN300-1141041-0.05g
2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
2137473-52-8 95%
0.05g
$1212.0 2023-10-26
Enamine
EN300-1141041-5g
2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
2137473-52-8 95%
5g
$4184.0 2023-10-26
Enamine
EN300-1141041-10g
2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
2137473-52-8 95%
10g
$6205.0 2023-10-26
Enamine
EN300-1141041-2.5g
2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
2137473-52-8 95%
2.5g
$2828.0 2023-10-26
Enamine
EN300-1141041-0.1g
2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
2137473-52-8 95%
0.1g
$1269.0 2023-10-26
Enamine
EN300-1141041-0.25g
2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid
2137473-52-8 95%
0.25g
$1328.0 2023-10-26

2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid 関連文献

2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acidに関する追加情報

Comprehensive Overview of 2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 2137473-52-8)

The compound 2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 2137473-52-8) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This N-Boc protected amino acid derivative is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) group and a 3,5-diethylpyrazole moiety. These functional groups make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of peptide-based therapeutics and small molecule inhibitors.

In recent years, the demand for custom synthetic intermediates like 2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid has surged, driven by advancements in drug discovery and bioconjugation techniques. Researchers are increasingly exploring its potential in targeted drug delivery systems and enzyme inhibition studies. The compound's ability to act as a building block for more complex structures makes it a focal point in high-throughput screening and combinatorial chemistry.

One of the most frequently asked questions about this compound revolves around its synthetic applications. The Boc group serves as a protective group for amines, enabling selective reactions at other sites of the molecule. This property is particularly useful in multi-step organic synthesis, where protecting group strategies are critical. Additionally, the 3,5-diethylpyrazole moiety introduces steric and electronic effects that can influence the compound's reactivity and binding affinity, making it a versatile tool in structure-activity relationship (SAR) studies.

Another area of interest is the compound's solubility and stability under various conditions. Given its carboxylic acid and protected amine functionalities, 2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). This makes it suitable for use in solution-phase synthesis and biochemical assays. Stability studies indicate that the compound remains intact under standard laboratory conditions, though prolonged exposure to strong acids or bases should be avoided to prevent deprotection or degradation.

The growing interest in personalized medicine and precision therapeutics has further highlighted the importance of compounds like 2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid. Its modular structure allows for easy modification, enabling researchers to tailor its properties for specific applications. For instance, it can be conjugated to biomolecules or incorporated into peptide scaffolds to enhance bioavailability or target specificity. This adaptability aligns with current trends in rational drug design and fragment-based drug discovery.

From a commercial perspective, the compound is available through specialized chemical suppliers and custom synthesis providers. Researchers often seek high-purity batches with detailed analytical certificates to ensure reproducibility in their experiments. The CAS No. 2137473-52-8 serves as a unique identifier, facilitating accurate sourcing and regulatory compliance. As the pharmaceutical industry continues to evolve, the demand for such high-value intermediates is expected to rise, driven by the need for innovative therapeutic agents and diagnostic tools.

In summary, 2-{(tert-butoxy)carbonylamino}-3-(3,5-diethyl-1H-pyrazol-1-yl)butanoic acid represents a critical tool in modern chemical and biomedical research. Its unique structural attributes, combined with its versatility in synthetic chemistry and drug development, make it a compound of enduring interest. Whether you're exploring its mechanistic roles or leveraging it as a building block for novel therapeutics, this molecule offers a wealth of opportunities for scientific advancement.

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